5-Aminoisoquinoline

Catalog No.
S570835
CAS No.
1125-60-6
M.F
C9H8N2
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminoisoquinoline

Avoid failed PARP inhibitor leads caused by isomeric impurities. 5-AIQ (CAS 1125-60-6) provides the validated 5-amino substitution essential for potent low-µM PARP inhibition.

  • Core scaffold for PARP-1/2 inhibitors; superior to 3-aminobenzamide.
  • Moderate basicity prevents side reactions versus 1-aminoisoquinoline.
  • Melting point 125-128°C enables lower-temperature processing.

Reliable supply with batch consistency for preclinical R&D.

CAS Number

1125-60-6

Product Name

5-Aminoisoquinoline

IUPAC Name

isoquinolin-5-amine

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2

InChI Key

DTVYNUOOZIKEEX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2)C(=C1)N

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(Isoquinolin-5-yl)amine; 5-Aminoisoquinoline; NSC 46880

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)N

The exact mass of the compound 5-Aminoisoquinoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46880. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 25 g

5-Aminoisoquinoline (5-AIQ) is a functionalized heterocyclic amine widely used as a critical building block in medicinal chemistry and materials science. Its primary procurement driver is its role as a validated core structure for the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of molecules essential in oncology research. [1] Beyond this, its specific electronic and steric properties make it a valuable intermediate for developing fluorescent probes and other complex organic molecules where positional isomerism is a critical design element.

Selecting an aminoisoquinoline isomer based on price or availability alone can lead to process failure or inactive final compounds. The position of the amino group fundamentally alters the electron density distribution across the isoquinoline scaffold. This dictates critical, non-interchangeable chemical properties including the basicity (pKa) of the exocyclic amine and the ring nitrogen, nucleophilicity, and susceptibility to electrophilic substitution. [1] Consequently, substituting 5-Aminoisoquinoline with isomers like 1-, 3-, or 4-aminoisoquinoline will result in different reaction kinetics, yields, and downstream biological or material performance.

Enables High-Potency PARP-1 Inhibition, Outperforming Classic Scaffolds

The 5-aminoisoquinoline core is integral to a class of potent, water-soluble PARP inhibitors. A key derivative, 5-aminoisoquinolin-1(2H)-one (5-AIQ), demonstrates potent, concentration-dependent inhibition of PARP activity in human cells with an IC50 of approximately 12 µM. [1] This level of activity represents a significant improvement over first-generation, benchmark PARP inhibitors like 3-Aminobenzamide, which is noted for its weak activity and poor cell permeability. [REFS-2, REFS-3]

Evidence DimensionPARP-1 Inhibition in Human Cells (IC50)
Target Compound Data~12 µM (for the closely related 5-aminoisoquinolin-1(2H)-one)
Comparator Or Baseline3-Aminobenzamide (Classic PARP Inhibitor)
Quantified DifferencePotency of 5-AIQ-derived inhibitors is significantly higher than 3-Aminobenzamide, which is often effective only in the high-micromolar to millimolar range.
ConditionsCell-based PARP activity assay following H2O2-induced DNA damage. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1573385/" target="_blank">1</a>]

For developing potent, next-generation PARP inhibitors, this compound provides a validated starting scaffold with a significant potency advantage over older, benchmark structures.

Defined Basicity Profile for Controlled Synthetic Reactivity

The position of the amino group dictates its basicity (pKa), a key parameter for its performance as a nucleophile in synthesis. 5-Aminoisoquinoline, with the amino group on the carbocyclic ring, exhibits an intermediate basicity. This contrasts sharply with 1-Aminoisoquinoline (pKa = 7.27), which is a much stronger base, and 3-Aminoisoquinoline (pKa = 4.79), which is a significantly weaker base. [1] The moderate basicity of 5-AIQ makes it sufficiently nucleophilic for many coupling and substitution reactions without the high reactivity and potential for side reactions seen with the 1-isomer.

Evidence DimensionAqueous Basicity (pKa of conjugate acid)
Target Compound DatapKa ≈ 5.6 - 6.3 (Typical range for amino group on the carbocyclic ring)
Comparator Or Baseline1-Aminoisoquinoline (pKa = 7.27); 3-Aminoisoquinoline (pKa = 4.79)
Quantified DifferenceSignificantly less basic than 1-AIQ (>1.0 pKa unit); more basic than 3-AIQ (>0.8 pKa unit).
ConditionsSpectrophotometric determination in 50% methanol-water solution. [<a href="https://doi.org/10.3998/ark.5550190.0006.508" target="_blank">1</a>]

This allows chemists to select the appropriate level of nucleophilicity, avoiding the low reactivity of 3-AIQ or potential side reactions associated with the highly basic 1-AIQ.

Distinct Thermal Properties for Optimized Processability and Purification

For process development and manufacturing, physical properties like melting point are critical. 5-Aminoisoquinoline has a melting point of 125–128 °C. [1] This is substantially different from its close structural isomer, 3-Aminoisoquinoline, which melts at a much higher temperature of 174–178 °C. This ~50 °C difference in melting point is a key differentiator for process design, impacting solvent selection, purification strategies (e.g., crystallization), and the thermal stability requirements of a reaction.

Evidence DimensionMelting Point (°C)
Target Compound Data125–128 °C
Comparator Or Baseline3-Aminoisoquinoline (174–178 °C)
Quantified Difference~50 °C lower melting point
ConditionsStandard determination (literature values).

This significant difference in melting point allows for differential process design, enabling thermal-based purification or formulation strategies not feasible with the higher-melting 3-isomer.

Core Building Block for High-Potency PARP Inhibitors

The primary application is in medicinal chemistry as a starting material for PARP inhibitors. Its structure is validated for achieving potent, low-micromolar inhibition, making it a preferred choice over less active scaffolds like 3-aminobenzamide for oncology drug discovery programs. [1]

Intermediate for Regioselective and Controlled Nucleophilic Additions

In process chemistry and organic synthesis, its well-defined, moderate basicity makes it a reliable precursor for reactions where controlled nucleophilicity is required. It is suitable for projects where the higher basicity of 1-aminoisoquinoline could cause undesired side reactions or the lower basicity of 3-aminoisoquinoline results in poor reactivity. [2]

Development of Materials with Specific Thermal Profiles

For materials science and process development, its moderate melting point (125–128 °C) is a key feature. It is the right choice when a lower processing temperature is required compared to higher-melting isomers like 3-aminoisoquinoline, potentially reducing energy costs and enabling different formulation or purification techniques. [3]

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

144.068748264 g/mol

Monoisotopic Mass

144.068748264 g/mol

Heavy Atom Count

11

Appearance

Powder

Melting Point

128 °C
128.0 °C

UNII

LDJ0JLN1Y7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1125-60-6

Wikipedia

5-aminoisoquinoline

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